molecular formula C9H7NO2 B1437440 4-(Oxazol-2-yl)phenol CAS No. 68535-56-8

4-(Oxazol-2-yl)phenol

Cat. No. B1437440
Key on ui cas rn: 68535-56-8
M. Wt: 161.16 g/mol
InChI Key: STJNWMLZBDCDKL-UHFFFAOYSA-N
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Patent
US07737145B2

Procedure details

To a solution of 4-(2-oxazolyl)phenyl acetate (44.7 g, 22 mmol) in methanol (500 ml) was added an aqueous solution of potassium carbonate KOH (176 g in 800 mL, 5.8 eq.). The reaction was stirred at ambient temperature for 1 hour under nitrogen. Methanol was removed under reduced pressure and the residue was treated with concentrated hydrochloric acid to give a slurry with a pH of 6. The precipitated solid was isolated by filtration and dried to give 35 g. Recrystallization from methanol gave 4-(2-oxazolyl)phenol (28 g, 79% th.; 63% pract); 1H NMR (DMSO) δ 10.05 (s, 1H), 8.10 (s, 1H), 7.75 (d, 2H), 7.20 (s, 1H), 6.85 (d, 2H) ppm.
Name
4-(2-oxazolyl)phenyl acetate
Quantity
44.7 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium carbonate KOH
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][CH:13]=[CH:14][N:15]=2)=[CH:7][CH:6]=1)(=O)C>CO>[O:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
4-(2-oxazolyl)phenyl acetate
Quantity
44.7 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1OC=CN1
Name
potassium carbonate KOH
Quantity
800 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 1 hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to give a slurry with a pH of 6
CUSTOM
Type
CUSTOM
Details
The precipitated solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 35 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 789.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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